4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound that features a benzodioxole moiety and a tetrahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the tetrahydroacridine core can intercalate into DNA, affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
4-(2H-1,3-benzodioxol-5-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a benzodioxole moiety and a tetrahydroacridine core. This structural feature allows it to interact with a wide range of biological targets and exhibit diverse chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(25)20-15-5-1-2-7-17(15)23-21-14(4-3-6-16(20)21)10-13-8-9-18-19(11-13)27-12-26-18/h1-2,5,7-11H,3-4,6,12H2,(H,24,25)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCULWJOGCNNOQC-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC3=C(C=C2)OCO3)/C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.